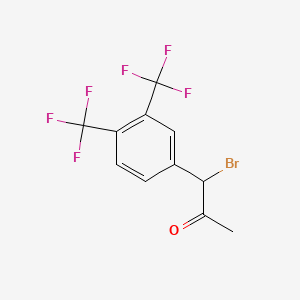
1-(3,4-Bis(trifluoromethyl)phenyl)-1-bromopropan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-Bis(trifluoromethyl)phenyl)-1-bromopropan-2-one is an organic compound characterized by the presence of bromine and trifluoromethyl groups attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Bis(trifluoromethyl)phenyl)-1-bromopropan-2-one typically involves the bromination of 1-(3,4-Bis(trifluoromethyl)phenyl)propan-2-one. This reaction can be carried out using bromine or other brominating agents under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
1-(3,4-Bis(trifluoromethyl)phenyl)-1-bromopropan-2-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Reduction: Sodium borohydride or lithium aluminum hydride.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Formation of new compounds with different functional groups.
Reduction: Formation of alcohols.
Oxidation: Formation of carboxylic acids or other oxidized products.
Aplicaciones Científicas De Investigación
1-(3,4-Bis(trifluoromethyl)phenyl)-1-bromopropan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions and inhibition.
Medicine: Investigated for its potential as a pharmacophore in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(3,4-Bis(trifluoromethyl)phenyl)-1-bromopropan-2-one involves its interaction with molecular targets through its bromine and trifluoromethyl groups. These functional groups can participate in various chemical interactions, such as hydrogen bonding and van der Waals forces, influencing the compound’s reactivity and binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
1,4-Bis(trifluoromethyl)benzene: Another compound with trifluoromethyl groups, used in the design of emitters for thermally activated delayed fluorescence.
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Known for its use as a catalyst in organic transformations.
Propiedades
Fórmula molecular |
C11H7BrF6O |
|---|---|
Peso molecular |
349.07 g/mol |
Nombre IUPAC |
1-[3,4-bis(trifluoromethyl)phenyl]-1-bromopropan-2-one |
InChI |
InChI=1S/C11H7BrF6O/c1-5(19)9(12)6-2-3-7(10(13,14)15)8(4-6)11(16,17)18/h2-4,9H,1H3 |
Clave InChI |
ZMDIQAOMCAKGMZ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C(C1=CC(=C(C=C1)C(F)(F)F)C(F)(F)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Decyl-3-[(hexylsulfanyl)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B14069889.png)
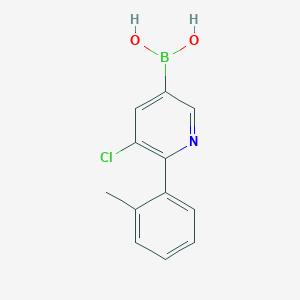
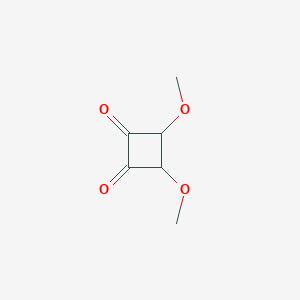

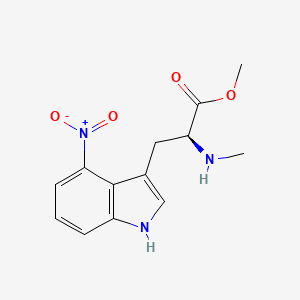
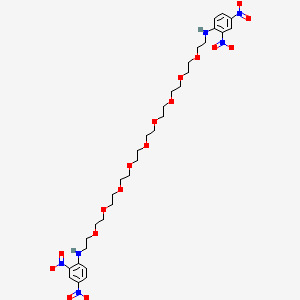

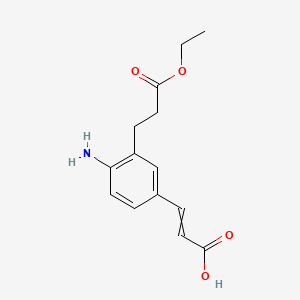
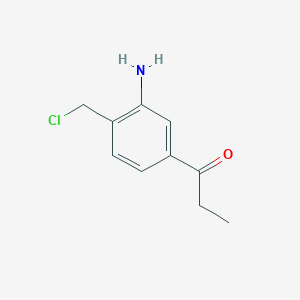
![1-(2',3',4',5'-Tetrahydro-[1,1'-biphenyl]-2-yl)ethan-1-one](/img/structure/B14069921.png)
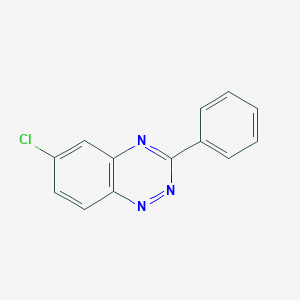
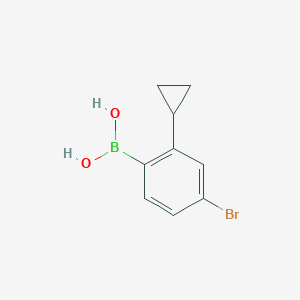
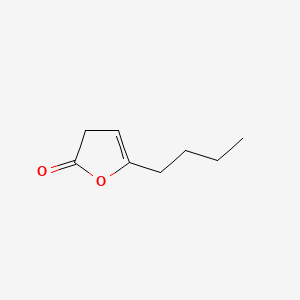
![[(4aS,7S)-4a,5-dihydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-7-yl] 3-phenylprop-2-enoate](/img/structure/B14069957.png)
